NG25 is a type II kinase inhibitor recognized for its potent, dual inhibition of Transforming Growth Factor β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), with in-vitro IC50 values of 149 nM and 21.7 nM, respectively. It functions by binding to the ATP pocket of kinases in their inactive conformation, a mechanism that contributes to its inhibitory profile. This trihydrochloride salt form is specifically supplied to ensure aqueous solubility (≥5 mg/mL), a critical handling property for preparing stock solutions and use in cellular assays where solvent artifacts from agents like DMSO must be minimized.
Direct substitution of NG25 trihydrochloride with its free base form or other kinase inhibitors is inadvisable due to critical differences in physicochemical properties and biological activity. The free base form (CAS 1315355-93-1) lacks the enhanced aqueous solubility of the trihydrochloride salt, complicating stock solution preparation and risking compound precipitation in aqueous experimental media. Furthermore, while other compounds may target the TAK1 pathway, they often possess dissimilar off-target profiles. NG25 itself inhibits several other kinases, including LYN, CSK, and SRC, with IC50 values of 12.9 nM, 56.4 nM, and 113 nM, respectively. Substituting NG25 with an inhibitor that does not replicate this specific polypharmacology profile will lead to non-reproducible results and misinterpretation of cellular effects, making direct, evidence-based comparison between compounds essential for procurement.
The trihydrochloride salt form of NG25 provides a significant advantage in handling and usability for aqueous-based biological experiments. Technical datasheets confirm its solubility in water is at least 5 mg/mL, enabling the creation of concentrated, clear aqueous stock solutions. This contrasts sharply with the predicted poor aqueous solubility of the free base form, which necessitates the use of organic solvents like DMSO.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ≥5 mg/mL in H2O |
| Comparator Or Baseline | NG25 Free Base (predicted to be poorly soluble) |
| Quantified Difference | Substantially higher aqueous solubility, enabling DMSO-free stock solutions. |
| Conditions | Standard laboratory water. |
This property is critical for experiments sensitive to solvent toxicity or artifacts, allowing for more biologically relevant and reproducible results.
NG25 is a potent dual inhibitor of TAK1 (IC50 = 149 nM) and MAP4K2 (IC50 = 21.7 nM). Beyond its primary targets, it has a well-characterized secondary inhibition profile, potently suppressing kinases such as LYN (IC50 = 12.9 nM), CSK (IC50 = 56.4 nM), ABL (IC50 = 75.2 nM), and SRC (IC50 = 113 nM). This differs significantly from other TAK1 inhibitors, such as Takinib, which shows high selectivity for TAK1 (IC50 = 9.5 nM) but is over 10-fold less potent against its next closest targets, IRAK4 and IRAK1.
| Evidence Dimension | In-vitro Kinase Inhibition (IC50) |
| Target Compound Data | TAK1: 149 nM; MAP4K2: 21.7 nM; LYN: 12.9 nM; SRC: 113 nM |
| Comparator Or Baseline | Takinib (TAK1: 9.5 nM, IRAK4: 120 nM, IRAK1: 390 nM) |
| Quantified Difference | NG25 possesses a distinct multi-kinase profile, co-inhibiting SRC family and other kinases at nanomolar concentrations, unlike more selective TAK1 inhibitors. |
| Conditions | Biochemical cell-free kinase assays. |
For researchers investigating pathways where co-inhibition of TAK1 and SRC family kinases is therapeutically relevant, NG25 offers a specific, characterized activity profile that highly selective inhibitors cannot replicate.
In cellular models, NG25 demonstrates a practical application of its mechanism by enhancing the efficacy of standard chemotherapeutic agents. In a panel of human breast cancer cell lines, co-treatment with NG25 significantly enhanced the cytotoxic and apoptotic effects of doxorubicin. The mechanism involves NG25-mediated inhibition of TAK1, which blocks doxorubicin-induced activation of the pro-survival NF-κB and p38 MAPK signaling pathways. This chemosensitizing effect was observed across multiple breast cancer subtypes.
| Evidence Dimension | Cellular Chemosensitization |
| Target Compound Data | Significantly enhances doxorubicin-mediated cytotoxicity and apoptosis in breast cancer cell lines. |
| Comparator Or Baseline | Doxorubicin treatment alone. |
| Quantified Difference | Lower cell viability and increased apoptosis observed in combination treatment compared to single-agent doxorubicin. |
| Conditions | Human breast cancer cell lines (T-47D, MCF7, etc.) treated for 72 hours. |
This provides a functional rationale for procuring NG25 for studies aimed at overcoming chemotherapy resistance or exploring synergistic anti-cancer drug combinations.
Based on its proven ability to block TAK1-mediated pro-survival signaling, NG25 is the right choice for studies designed to sensitize cancer cells to conventional chemotherapies like doxorubicin. Its utility has been demonstrated in breast cancer models, where it enhances apoptosis by suppressing the NF-κB pathway.
The high aqueous solubility of the trihydrochloride salt form makes NG25 highly suitable for sensitive cell-based assays where the cytotoxic or off-target effects of DMSO are a concern. This allows for the preparation of high-concentration aqueous stocks, ensuring accurate and reproducible dosing without solvent-induced artifacts.
With its specific, characterized inhibitory activity against both TAK1 and key SRC family kinases like LYN and SRC, NG25 is a valuable tool for dissecting signaling pathways where these kinases have overlapping or complementary roles, such as in inflammatory responses or certain cancers.